4-Ethynyl-3-methoxy-3'-methyl-1,1'-biphenyl
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Overview
Description
4-Ethynyl-3-methoxy-3’-methyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of an ethynyl group at the 4-position, a methoxy group at the 3-position, and a methyl group at the 3’-position on the biphenyl backbone. The unique arrangement of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-3-methoxy-3’-methyl-1,1’-biphenyl typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex biphenyl derivatives.
Industrial Production Methods
In an industrial setting, the production of 4-Ethynyl-3-methoxy-3’-methyl-1,1’-biphenyl may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of high-throughput screening techniques can also aid in identifying the most effective catalysts and reaction conditions for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Ethynyl-3-methoxy-3’-methyl-1,1’-biphenyl can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The biphenyl core can be reduced under specific conditions to form partially or fully hydrogenated products.
Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogenating agents or nitrating mixtures.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of partially or fully hydrogenated biphenyl derivatives.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
4-Ethynyl-3-methoxy-3’-methyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-Ethynyl-3-methoxy-3’-methyl-1,1’-biphenyl depends on its specific application. In chemical reactions, the ethynyl group can act as a reactive site for further functionalization. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
4-Ethynylbiphenyl: Lacks the methoxy and methyl substituents, resulting in different reactivity and properties.
3-Methoxy-3’-methylbiphenyl: Lacks the ethynyl group, affecting its potential for further functionalization.
4-Methoxy-3’-methylbiphenyl: Lacks the ethynyl group, leading to different chemical behavior.
Uniqueness
4-Ethynyl-3-methoxy-3’-methyl-1,1’-biphenyl is unique due to the combination of the ethynyl, methoxy, and methyl groups on the biphenyl core. This unique arrangement allows for specific interactions and reactivity that are not observed in other similar compounds.
Properties
IUPAC Name |
1-ethynyl-2-methoxy-4-(3-methylphenyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O/c1-4-13-8-9-15(11-16(13)17-3)14-7-5-6-12(2)10-14/h1,5-11H,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYWPKFSQFDMFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=C(C=C2)C#C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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